Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-({3-iodobicyclo[111]pentan-1-yl}methyl)azetidine-1-carboxylate is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by iodination and subsequent functionalization to introduce the azetidine and tert-butyl ester groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique bicyclic structure can be utilized in the design of novel materials with specific properties, such as high stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: This compound shares the bicyclo[1.1.1]pentane core but has an amino group instead of an azetidine ring.
Tert-butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate: Similar in structure but lacks the azetidine ring, making it less complex.
Uniqueness
Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane core, iodinated functional group, and azetidine ring. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H22INO2 |
---|---|
Molecular Weight |
363.23 g/mol |
IUPAC Name |
tert-butyl 3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-10(6-16)4-13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3 |
InChI Key |
VJVLHVRRADQIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC23CC(C2)(C3)I |
Origin of Product |
United States |
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